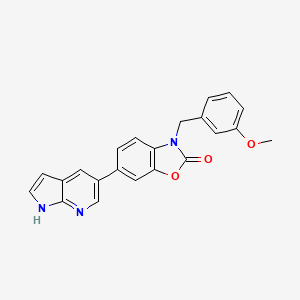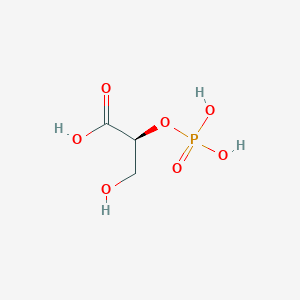
(S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid is an organic compound that plays a significant role in various biochemical processes It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid typically involves the phosphorylation of glyceric acid. One common method includes the reaction of glyceric acid with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be designed to produce the compound through fermentation processes, which are optimized for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glyceraldehyde or dihydroxyacetone, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
(S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is involved in metabolic pathways, such as glycolysis and the Calvin cycle.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enzyme inhibition and metabolic regulation.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, which are crucial for energy transfer and signal transduction in cells. The compound’s molecular targets include kinases and phosphatases, which regulate various cellular processes.
Comparación Con Compuestos Similares
Glyceric Acid: A precursor in the synthesis of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid.
Phosphoglyceric Acid: An intermediate in glycolysis and the Calvin cycle.
3-Hydroxypropionic Acid: A structurally similar compound with different functional groups.
Uniqueness: this compound is unique due to its specific chiral configuration and its role in phosphorylation reactions. Its ability to participate in both metabolic and synthetic pathways makes it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
23295-92-3 |
|---|---|
Fórmula molecular |
C3H7O7P |
Peso molecular |
186.06 g/mol |
Nombre IUPAC |
(2S)-3-hydroxy-2-phosphonooxypropanoic acid |
InChI |
InChI=1S/C3H7O7P/c4-1-2(3(5)6)10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 |
Clave InChI |
GXIURPTVHJPJLF-REOHCLBHSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)OP(=O)(O)O)O |
SMILES canónico |
C(C(C(=O)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecan-6-ol](/img/structure/B15144938.png)
![methyl (1R,2R,3S,3aR,8bS)-6-[[(3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B15144946.png)
![(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one](/img/structure/B15144949.png)
![(1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol](/img/structure/B15144954.png)

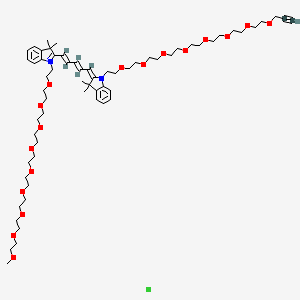
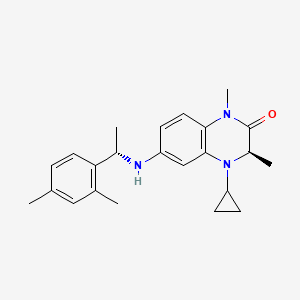
![Guanosine-5'-[beta,gamma-imido]triphosphate tetralithium salt](/img/structure/B15144985.png)
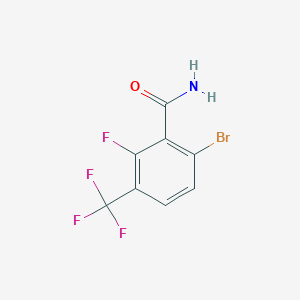
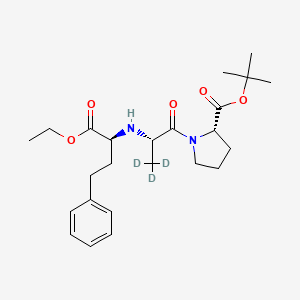
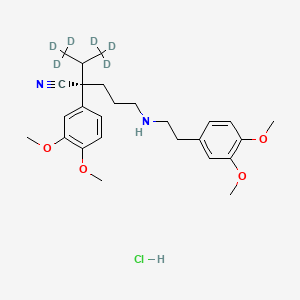
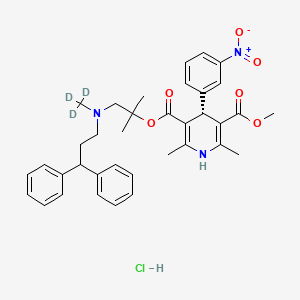
![5-[4-[(2-aminophenyl)carbamoyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15145009.png)
